Diflunisal Isopropyl Ester
CAS No.:
Cat. No.: VC13968166
Molecular Formula: C16H14F2O3
Molecular Weight: 292.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14F2O3 |
|---|---|
| Molecular Weight | 292.28 g/mol |
| IUPAC Name | propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |
| Standard InChI Key | NUYHFHISXVUWFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
Diflunisal Isopropyl Ester features a biphenyl core structure with substituents critical to its biological activity:
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2',4'-Difluorophenyl group at the 5-position of the salicylic acid backbone
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Isopropyl ester replacing the carboxylic acid group at the 3-position
The spatial arrangement of these groups creates a distinct electronic profile, with the fluorine atoms inducing electron-withdrawing effects that influence both acidity and receptor binding interactions. X-ray crystallographic studies of related Diflunisal derivatives suggest a planar configuration for the biphenyl system, which may facilitate intercalation into lipid membranes .
Systematic Nomenclature
IUPAC Name:
Isopropyl 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylate
Alternative Identifiers:
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PubChem CID: 67954033
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CAS Registry Number: 1381777-24-7
Synthetic Pathways and Optimization
Esterification of Diflunisal
The most direct synthesis involves acid-catalyzed esterification of Diflunisal with isopropyl alcohol:
Key reaction parameters:
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Temperature: 60-80°C
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Catalyst: Sulfuric acid (0.5-1.0 mol%)
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Yield: 72-85% after purification by silica gel chromatography
Palladium-Catalyzed Cross-Coupling
An alternative single-step synthesis utilizes Suzuki-Miyaura coupling for simultaneous biaryl formation and esterification:
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Coupling Partners:
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3-Bromo-4-hydroxybenzoic acid isopropyl ester
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2,4-Difluorophenylboronic acid
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Catalytic System:
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Pd(OAc)₂ (2 mol%)
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1,2-Diaminocyclohexane ligand
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K₂CO₃ base in ethanol/water (4:1)
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Conditions:
This method eliminates protection/deprotection steps required in traditional esterification routes, demonstrating superior atom economy.
Physicochemical Properties
The isopropyl ester modification increases lipophilicity compared to Diflunisal (logP 2.9), enhancing membrane permeability but reducing aqueous solubility by ~40-fold . Thermal analysis reveals polymorphic behavior, with two crystalline forms identified by XRPD (Form I: P2₁/c, Form II: P-1) .
Pharmacological Profile
Prodrug Metabolism
In vivo studies of analogous esters demonstrate rapid hydrolysis by carboxylesterases:
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Tmax (hydrolysis): 1.2-1.8 hours (rat plasma)
Novel Therapeutic Applications
Emerging research suggests potential for:
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Transthyretin stabilization: 68% inhibition of amyloid fibril formation at 10 μM
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Antibiotic potentiation: 4-fold reduction in ciprofloxacin MIC against MRSA when co-administered
Analytical Characterization Methods
Chromatographic Analysis
HPLC Conditions:
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Column: C18 (150 × 4.6 mm, 3 μm)
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Mobile Phase: Acetonitrile/0.1% H₃PO₄ (65:35)
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Flow Rate: 1.0 mL/min
Spectroscopic Fingerprints
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